4-[2-(1-cyclopropylethylidene)hydrazino]-N-(3,4-dimethylphenyl)-4-oxobutanamide 4-[2-(1-cyclopropylethylidene)hydrazino]-N-(3,4-dimethylphenyl)-4-oxobutanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC1024673
InChI: InChI=1S/C17H23N3O2/c1-11-4-7-15(10-12(11)2)18-16(21)8-9-17(22)20-19-13(3)14-5-6-14/h4,7,10,14H,5-6,8-9H2,1-3H3,(H,18,21)(H,20,22)/b19-13+
SMILES: CC1=C(C=C(C=C1)NC(=O)CCC(=O)NN=C(C)C2CC2)C
Molecular Formula: C17H23N3O2
Molecular Weight: 301.4 g/mol

4-[2-(1-cyclopropylethylidene)hydrazino]-N-(3,4-dimethylphenyl)-4-oxobutanamide

CAS No.:

Cat. No.: VC1024673

Molecular Formula: C17H23N3O2

Molecular Weight: 301.4 g/mol

* For research use only. Not for human or veterinary use.

4-[2-(1-cyclopropylethylidene)hydrazino]-N-(3,4-dimethylphenyl)-4-oxobutanamide -

Specification

Molecular Formula C17H23N3O2
Molecular Weight 301.4 g/mol
IUPAC Name N//'-[(E)-1-cyclopropylethylideneamino]-N-(3,4-dimethylphenyl)butanediamide
Standard InChI InChI=1S/C17H23N3O2/c1-11-4-7-15(10-12(11)2)18-16(21)8-9-17(22)20-19-13(3)14-5-6-14/h4,7,10,14H,5-6,8-9H2,1-3H3,(H,18,21)(H,20,22)/b19-13+
Standard InChI Key FCQWLFSQNYAJJX-CPNJWEJPSA-N
Isomeric SMILES CC1=C(C=C(C=C1)NC(=O)CCC(=O)N/N=C(\C)/C2CC2)C
SMILES CC1=C(C=C(C=C1)NC(=O)CCC(=O)NN=C(C)C2CC2)C
Canonical SMILES CC1=C(C=C(C=C1)NC(=O)CCC(=O)NN=C(C)C2CC2)C

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